N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O/c1-21(2)13-11(8-18-15(20-13)22(3)4)19-14(23)12-9(16)6-5-7-10(12)17/h5-8H,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRZJKHHYUQKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC=C2Cl)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2,4-dichloropyrimidine with dimethylamine to introduce the dimethylamino groups. The resulting intermediate is then subjected to further reactions to introduce the benzamide moiety, which involves the use of 2-chloro-6-fluorobenzoic acid or its derivatives under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the benzamide ring.
Oxidation and Reduction: The pyrimidine ring and the dimethylamino groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine ring.
Scientific Research Applications
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.
Industrial Processes: It can be used as an intermediate in the synthesis of other complex molecules, contributing to various industrial applications.
Mechanism of Action
The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino groups on the pyrimidine ring can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, influencing their activity. The chloro and fluoro substituents on the benzamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Target Compound :
- Benzamide Substituent : 2-Chloro-6-fluoro substitution introduces steric bulk and electronegativity, which may influence solubility and target selectivity.
Analog 1 : N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide ()
- Core : Same pyrimidine backbone.
- Substituent : Naphthalene-2-sulfonamide replaces benzamide.
- Key Difference: Sulfonamide groups typically enhance aqueous solubility compared to benzamides.
Analog 2 : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()
- Core : Benzamide with halogen substitutions (Br, F).
- Substituent : Trifluoropropoxy group introduces strong electron-withdrawing effects.
- Key Difference : Bromine and trifluoropropoxy groups may enhance metabolic stability but reduce synthetic yield (90% in this case) compared to simpler benzamide derivatives .
Analog 3 : N-(2-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-Yl)-4-(dimethylamino)benzamide ()
- Core: Quinoline-pyrimidine hybrid.
- Substituent : Piperidine and tetrahydrofuran groups improve 3D conformational flexibility.
- Key Difference: The addition of a quinoline system and polar oxygen atoms likely enhances DNA intercalation or topoisomerase inhibition activity, as seen in related anticancer agents .
Physicochemical Properties
- Solubility : The target compound’s chloro-fluoro substitution may reduce aqueous solubility compared to sulfonamide analogs (e.g., Analog 1) but improve lipid membrane permeability .
- Electron Effects: Dimethylamino groups in the target compound increase electron density, contrasting with the electron-deficient trifluoropropoxy group in Analog 2 .
Research Findings and Challenges
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Analog 2 (), involving coupling of a benzoyl chloride with an aniline derivative. However, the steric hindrance from dimethylamino groups may require optimized conditions.
- Stability: Halogenated benzamides (e.g., Analog 2) exhibit metabolic stability, but the target compound’s dimethylamino groups may increase susceptibility to oxidative degradation .
- Structure-Activity Relationship (SAR): Dimethylamino groups on pyrimidine enhance binding affinity in kinase inhibitors, while chloro-fluoro substitution balances lipophilicity and target engagement .
Biological Activity
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : CHClF N
- IUPAC Name : this compound
The presence of the pyrimidine and benzamide moieties suggests potential interactions with various biological targets.
Research indicates that this compound may function as a selective modulator of certain receptors, particularly in the context of cancer therapy. The compound's mechanism is believed to involve modulation of signaling pathways associated with cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific kinases implicated in tumor growth. For instance, it has shown promising results in inhibiting RET kinase activity, leading to reduced cell proliferation in cancer cell lines expressing wild-type and mutant RET receptors .
In Vivo Studies
Preclinical studies involving animal models have also been conducted. Notably, one study reported that administration of the compound resulted in significant tumor regression in xenograft models. The observed effects were attributed to the compound's ability to disrupt key signaling pathways involved in oncogenesis .
Case Study 1: RET Kinase Inhibition
A study evaluated a series of benzamide derivatives, including this compound, for their inhibitory effects on RET kinase. The results indicated that this compound exhibited moderate to high potency in ELISA-based assays, effectively inhibiting RET activity and demonstrating potential as a therapeutic agent for RET-driven cancers .
Case Study 2: Antitumor Efficacy
In another investigation, the compound was tested in a cohort of patients with advanced solid tumors. A subset of patients receiving higher doses (greater than 4.3 GBq) exhibited prolonged survival rates exceeding two years, suggesting a favorable therapeutic index .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. What are the recommended synthetic routes for preparing N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide?
Synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:
- Step 1 : Reacting 5-aminopyrimidine derivatives with dimethylamine under basic conditions to introduce dimethylamino groups at positions 2 and 3.
- Step 2 : Coupling the resulting intermediate with 2-chloro-6-fluorobenzoyl chloride via an amide bond formation, using coupling agents like EDCI/HOBt in anhydrous DMF .
- Key considerations : Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation).
Q. How is the molecular structure of this compound validated?
Structural confirmation employs:
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyrimidine ring planarity and substituent orientations) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., dimethylamino proton splitting patterns at δ ~2.8–3.2 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> peak matching theoretical mass).
Q. What analytical methods are critical for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for biological assays).
- Elemental analysis : Validates C, H, N, and halogen content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Detects solvent residues or decomposition products .
Advanced Research Questions
Q. How can conflicting crystallographic data on polymorphic forms be resolved?
Polymorphism in pyrimidine derivatives (e.g., variations in dihedral angles or hydrogen-bonding networks) requires:
- Multi-technique validation : Compare X-ray data with solid-state NMR and IR spectroscopy to confirm lattice interactions.
- Computational modeling : Density Functional Theory (DFT) optimizations predict stable conformers and reconcile experimental vs. theoretical bond parameters .
- Example : reports dihedral angles of 12.8° between pyrimidine and phenyl groups, differing from earlier studies (5.2–6.4°), suggesting solvent-dependent crystallization .
Q. What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates.
- Temperature control : Maintain reactions at 0–5°C during benzoylation to prevent undesired acyl migration.
- Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
Q. How do structural modifications influence biological activity in related pyrimidine derivatives?
Structure-Activity Relationship (SAR) studies on analogs reveal:
- Substituent effects : Fluorine at position 6 enhances metabolic stability; chloro groups improve target binding affinity.
- Dimethylamino groups : Increase solubility and modulate electronic effects on the pyrimidine ring, impacting interactions with enzymatic active sites .
- Case study : Replacement of 2-chloro-6-fluorobenzamide with 3,4-difluorobenzamide () alters antibacterial potency due to steric and electronic changes .
Q. How are stability issues (e.g., hydrolysis) addressed during storage and handling?
- Storage conditions : Keep under inert gas (argon) at −20°C in amber vials to prevent light- or moisture-induced degradation.
- Stabilizers : Add desiccants (e.g., molecular sieves) to solvents during formulation.
- Accelerated stability studies : Conduct stress testing at 40°C/75% RH for 4 weeks to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
